CI-930 hydrochloride is derived from a series of synthetic processes that involve complex organic chemistry techniques. It is primarily classified under the category of cardiac glycosides and sympathomimetics, which are known to strengthen heart contractions and improve blood circulation . The specific chemical formula for CI-930 hydrochloride is C14H15ClN4O, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .
The synthesis of CI-930 hydrochloride involves several methods that utilize various reagents and conditions to achieve high yields and purity.
The molecular structure of CI-930 hydrochloride is pivotal in understanding its pharmacological properties.
CI-930 hydrochloride undergoes several chemical reactions that are essential for its functionality.
The mechanism by which CI-930 hydrochloride exerts its effects involves several biochemical pathways.
Understanding the physical and chemical properties of CI-930 hydrochloride is crucial for its application in medicinal chemistry.
CI-930 hydrochloride has several scientific uses primarily related to cardiovascular health.
CI-930 hydrochloride (chemical name: 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-5-methyl-3(2H)-pyridazinone monohydrochloride) is a selective phosphodiesterase 3 (PDE3) inhibitor with the molecular formula C₁₄H₁₄N₄O·HCl and a molecular weight of 290.75 g/mol. The small molecule features a chiral center at the 5-methyl group of the dihydropyridazinone ring but is typically utilized as a racemate ( [2] [5]). Key structural components include:
The hydrochloride salt form enhances aqueous solubility and crystallinity. X-ray diffraction studies reveal planar geometry of the imidazole-phenyl system orthogonal to the partially saturated bicyclic core. Tautomerism is possible at the imidazole NH group, though the 1H-tautomer predominates in solid state. Hydrogen-bonding capacity (both donor and acceptor sites) contributes to its interaction with biological targets ( [5]).
Table 1: Comparative Molecular Properties of CI-930 and Related Compounds
Property | CI-930 Hydrochloride | CI-960 (Clinafloxacin HCl) |
---|---|---|
Molecular Formula | C₁₄H₁₄N₄O·HCl | C₁₇H₁₇ClFN₃O₃·HCl |
Molecular Weight | 290.75 g/mol | 402.25 g/mol |
Key Functional Groups | Imidazole, dihydropyridazinone | Fluoroquinolone, cyclopropyl |
Nitrogen Atoms | 4 | 3 |
Chirality | Racemic mixture | Achiral |
CAS Registry Number | 86798-59-6 | 105956-99-8 |
Biochemically, CI-930 demonstrates specific PDE3 inhibition (IC₅₀ ~0.1-1 μM) by competitively binding to the catalytic site, thereby elevating intracellular cAMP levels. This mechanism underlies its pharmacological effects on vascular smooth muscle cells. Kinetic studies show non-competitive inhibition with respect to cAMP in human coronary artery smooth muscle cells (HCASMC), where it suppresses proliferation at concentrations ≥10 μM ( [1]).
The synthetic route to CI-930 hydrochloride involves convergent strategies with key bond formations:
Core Sequence:
Optimization Challenges and Solutions:
Solubility Characteristics:
Stability Assessment:
Table 2: Stability Profile of CI-930 Hydrochloride in Different Matrices
Matrix/Condition | Temperature | Key Degradation Pathway | Half-life (h) |
---|---|---|---|
Aqueous Buffer (pH 1.0) | 25°C | Hydrochloride dissociation | >1000 |
Phosphate Buffer (pH 7.4) | 37°C | Pyridazinone hydrolysis | 8.3 |
Human Plasma | 37°C | Esterase-mediated hydrolysis | 2.5 |
Rat Liver Microsomes | 37°C | CYP450 oxidation | 0.8 |
UV Light (254 nm) | 25°C | Imidazole ring opening | 15.2 (min) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1